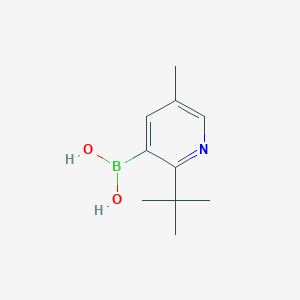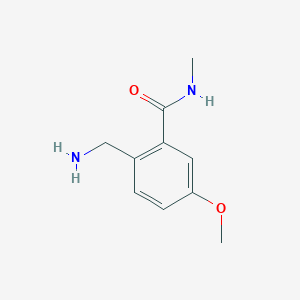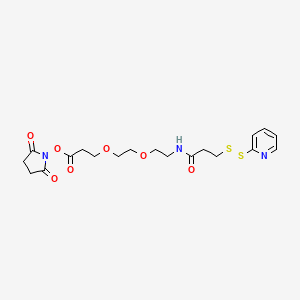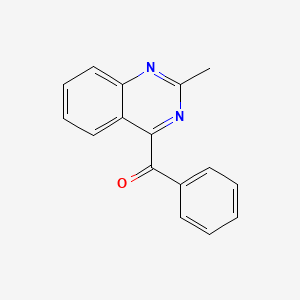
(2-(tert-Butyl)-5-methylpyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(tert-Butyl)-5-methylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-5-methylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(tert-Butyl)-5-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(tert-Butyl)-5-methylpyridin-3-yl)boronic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-(tert-Butyl)-5-methylpyridin-3-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group undergoes transmetallation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The compound’s boronic acid group also interacts with active site serines in enzymes, making it a valuable tool in enzyme inhibition studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
4-(Trifluoromethyl)phenylboronic Acid: Known for its use in protecting groups and functional group transformations.
Indolylboronic Acids: Utilized in the synthesis of indole derivatives and have applications in medicinal chemistry.
Uniqueness
(2-(tert-Butyl)-5-methylpyridin-3-yl)boronic acid is unique due to its specific structural features, such as the tert-butyl and methyl groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. These structural attributes make it a valuable compound for designing specialized molecules and studying reaction mechanisms.
Eigenschaften
Molekularformel |
C10H16BNO2 |
|---|---|
Molekulargewicht |
193.05 g/mol |
IUPAC-Name |
(2-tert-butyl-5-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H16BNO2/c1-7-5-8(11(13)14)9(12-6-7)10(2,3)4/h5-6,13-14H,1-4H3 |
InChI-Schlüssel |
NSTQBPRLMUQQAJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CN=C1C(C)(C)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-Butyloctyl)oxy]methyl}oxirane](/img/structure/B14068971.png)
![1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)-](/img/structure/B14068993.png)










![1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol](/img/structure/B14069050.png)

